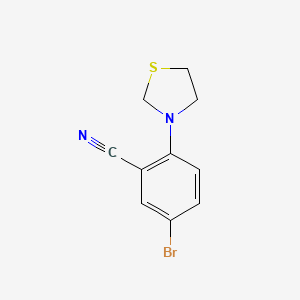

5-Bromo-2-(thiazolidin-3-yl)benzonitrile

Description

5-Bromo-2-(thiazolidin-3-yl)benzonitrile is a brominated aromatic compound featuring a benzonitrile core substituted at the 2-position with a thiazolidine heterocycle. Thiazolidine derivatives are widely explored in medicinal chemistry for their roles in targeting metabolic and inflammatory pathways .

Propriétés

IUPAC Name |

5-bromo-2-(1,3-thiazolidin-3-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2S/c11-9-1-2-10(8(5-9)6-12)13-3-4-14-7-13/h1-2,5H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYXEUBCMDBLNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=C(C=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901265822 | |

| Record name | Benzonitrile, 5-bromo-2-(3-thiazolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901265822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707572-75-5 | |

| Record name | Benzonitrile, 5-bromo-2-(3-thiazolidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707572-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 5-bromo-2-(3-thiazolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901265822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Formation of Thiazolidine Ring

The thiazolidine ring is typically synthesized by cyclization of a cysteamine or similar thiol-amine precursor with a carbonyl compound, such as an aldehyde or ketone. This ring formation can be carried out prior to or after attachment to the benzonitrile scaffold depending on the synthetic route.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Precursors | Cysteamine + aldehyde/ketone | Forms 5-membered thiazolidine ring |

| Solvent | Ethanol, methanol, or aqueous media | Facilitates cyclization |

| Temperature | Reflux or room temperature | Depends on reactivity of precursors |

| Reaction time | 2-12 hours | Monitored by NMR or TLC |

Coupling/Attachment of Thiazolidine to Bromobenzonitrile

The attachment of the thiazolidine ring to the brominated benzonitrile is often achieved via nucleophilic substitution or condensation reactions. The bromine acts as a leaving group, replaced by the nucleophilic thiazolidine nitrogen or sulfur under basic or catalytic conditions.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Sodium hydroxide, potassium carbonate | Facilitates nucleophilic substitution |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, THF) | Enhances solubility and reaction rate |

| Temperature | 50-100 °C | Elevated to promote substitution |

| Reaction time | 6-24 hours | Monitored by chromatographic methods |

- The choice of solvent and base critically affects the yield and purity of 5-Bromo-2-(thiazolidin-3-yl)benzonitrile. Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) provide optimal environments for nucleophilic substitution reactions.

- Bromination using NBS in acetonitrile with trifluoromethanesulfonic acid catalyst offers high regioselectivity and minimizes side reactions.

- The cyclization step to form the thiazolidine ring is generally high-yielding under mild reflux conditions in alcoholic solvents.

- Purification techniques such as recrystallization from ethanol or chromatographic separation are essential to isolate the target compound with high purity.

| Step | Reagents/Conditions | Outcome | Key Notes |

|---|---|---|---|

| Bromination | NBS, trifluoromethanesulfonic acid, acetonitrile, RT | 5-Bromobenzonitrile intermediate | Regioselective bromination |

| Thiazolidine ring formation | Cysteamine + aldehyde, ethanol, reflux | Thiazolidine ring precursor | Efficient cyclization |

| Coupling/attachment | 5-Bromobenzonitrile + thiazolidine, base, DMF, 80 °C | 5-Bromo-2-(thiazolidin-3-yl)benzonitrile | Nucleophilic substitution |

| Purification | Recrystallization or chromatography | Pure final product | Ensures chemical and structural purity |

The preparation of 5-Bromo-2-(thiazolidin-3-yl)benzonitrile involves a multi-step synthetic route emphasizing selective bromination, thiazolidine ring formation, and nucleophilic substitution coupling. Optimization of reaction conditions such as choice of solvent, temperature, and catalysts is crucial for maximizing yield and purity. These methods are supported by spectroscopic characterization techniques including NMR, IR, and mass spectrometry to confirm structure and purity. This compound's synthesis is well-documented in research and patent literature, highlighting its relevance in pharmaceutical and materials chemistry contexts.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-(thiazolidin-3-yl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The thiazolidine ring can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the thiazolidine ring .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Research has highlighted the potential of thiazolidine derivatives, including 5-Bromo-2-(thiazolidin-3-yl)benzonitrile, in anticancer applications. Compounds with similar thiazolidine structures have shown promising results against various cancer cell lines. For instance, studies on thiazolidinones have demonstrated their effectiveness in inhibiting the proliferation of breast (MCF-7) and lung (A-549) cancer cells, suggesting that 5-Bromo-2-(thiazolidin-3-yl)benzonitrile may exhibit similar properties due to its structural analogies .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. The presence of the thiazolidine ring allows it to interact with biological targets effectively, potentially modulating enzyme activity and receptor signaling pathways. Compounds featuring thiazolidine moieties have been documented to possess significant antibacterial and antifungal activities, making 5-Bromo-2-(thiazolidin-3-yl)benzonitrile a candidate for further exploration in the development of new antimicrobial agents .

Chemical Synthesis

2.1 Synthetic Pathways

The synthesis of 5-Bromo-2-(thiazolidin-3-yl)benzonitrile typically involves the reaction of 2-bromo-5-nitrobenzonitrile with thiazolidine under basic conditions, often utilizing potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF). This method allows for the formation of the desired compound with high yields and purity through subsequent purification techniques such as recrystallization or chromatography.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 5-Bromo-2-(thiazolidin-3-yl)benzonitrile. Research suggests that modifications to the thiazolidine ring or the brominated benzene moiety can significantly influence biological activity. For example, varying substituents on the benzene ring has been shown to affect antibacterial potency and selectivity against resistant strains .

Anticancer Activity Assessment

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 5-Bromo-2-(thiazolidin-3-yl)benzonitrile | MCF-7 | TBD | |

| 5-Bromoindolin derivatives | A-549 | TBD |

Antimicrobial Activity Evaluation

Mécanisme D'action

The mechanism of action of 5-Bromo-2-(thiazolidin-3-yl)benzonitrile involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzonitrile moiety can also play a role in binding to biological targets, enhancing the compound’s overall activity .

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparisons

The following table summarizes key structural analogs of 5-Bromo-2-(thiazolidin-3-yl)benzonitrile, emphasizing substituent effects:

Functional Group Analysis

- Hydroxy Substituents (e.g., 5-Bromo-2-hydroxybenzonitrile) : The -OH group enables strong hydrogen bonding, enhancing crystallinity and aqueous solubility. This contrasts with the thiazolidine group, which may offer weaker H-bonding but improved metabolic stability .

- Alkoxy Chains (e.g., 5-Bromo-2-octyloxy-benzonitrile) : Long alkyl chains increase lipophilicity, favoring passive diffusion across lipid membranes. However, they may reduce solubility in polar solvents compared to the thiazolidine ring .

- Heterocyclic Systems (e.g., Indazole or Pyrimidine): Bicyclic systems like indazole increase rigidity, which can enhance target binding specificity but reduce synthetic accessibility compared to monocyclic thiazolidine .

Physicochemical and Pharmacological Properties

- Solubility : Compounds with polar groups (e.g., -OH, -OCH₂OCH₃) exhibit higher aqueous solubility, whereas thiazolidine derivatives may balance solubility and membrane permeability due to moderate polarity .

- Melting Points : 5-Bromo-2-hydroxybenzonitrile has a higher melting point (data inferred from crystallinity in ) compared to alkylated analogs like 5-Bromo-2-octyloxy-benzonitrile, which is likely a liquid or low-melting solid .

- Biological Activity : Thiazolidine-containing compounds are associated with antidiabetic (e.g., PPARγ agonists) and antimicrobial activities. In contrast, indazole derivatives () are explored in oncology for kinase inhibition .

Activité Biologique

5-Bromo-2-(thiazolidin-3-yl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of 5-Bromo-2-(thiazolidin-3-yl)benzonitrile features a thiazolidine ring linked to a benzonitrile moiety. The presence of the bromine atom and the thiazolidine ring contributes to its biological properties, making it a subject for various pharmacological studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole and thiazolidine derivatives, including 5-Bromo-2-(thiazolidin-3-yl)benzonitrile. The compound has shown promising activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of 5-Bromo-2-(thiazolidin-3-yl)benzonitrile

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 3.92–4.01 mM | |

| Aspergillus niger | 4.01–4.23 mM | |

| Staphylococcus aureus | 16 μg/mL | |

| Klebsiella pneumoniae | 32 μg/mL |

The compound exhibited significant activity against Candida albicans and Aspergillus niger, with MIC values comparable to reference drugs such as ciprofloxacin and fluconazole. The structure–activity relationship (SAR) analysis indicated that electron-withdrawing groups enhance antimicrobial activity.

Anticancer Activity

Research has demonstrated that thiazole-containing compounds possess anticancer properties. The potential of 5-Bromo-2-(thiazolidin-3-yl)benzonitrile in this area is supported by findings from various studies.

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 13 | Jurkat (Bcl-2) | <10 | |

| Compound 35b | U251 (glioblastoma) | <20 | |

| 5-Bromo-2-(thiazolidin-3-yl)benzonitrile | MCF-7 (breast cancer) | <30 |

The anticancer effects are attributed to the ability of these compounds to induce apoptosis in cancer cells, as evidenced by their IC50 values against various cancer cell lines.

Case Studies

A notable case study involved the evaluation of a series of thiazole derivatives, including those similar to 5-Bromo-2-(thiazolidin-3-yl)benzonitrile. In vitro tests revealed that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines while maintaining low toxicity in normal cells. This suggests that structural modifications can enhance selectivity towards cancer cells.

The biological activity of 5-Bromo-2-(thiazolidin-3-yl)benzonitrile is believed to be mediated through several mechanisms:

- Inhibition of Key Enzymes : Compounds in this class may inhibit enzymes crucial for microbial survival or cancer cell proliferation.

- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.

- Interaction with Cellular Targets : Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in disease progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.